N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide
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Overview
Description
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide is a complex organic compound characterized by its sulfonamide groups and aromatic rings It is known for its unique chemical structure, which includes two benzenesulfonamide groups connected by a sulfonyldi(4,1-phenylene) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide typically involves the reaction of 4,4’-diaminodiphenyl sulfone with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acedapsone: A sulfone compound with antimicrobial and antimalarial activity.
Dapsone: Another sulfone used in the treatment of leprosy and dermatitis herpetiformis.
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Uniqueness
N,N’-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide is unique due to its dual sulfonamide groups and the sulfonyldi(4,1-phenylene) linker, which confer specific chemical reactivity and potential biological activity not found in simpler sulfonamides.
Properties
CAS No. |
115166-66-0 |
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Molecular Formula |
C24H20N2O6S3 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
N-[4-[4-(benzenesulfonamido)phenyl]sulfonylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O6S3/c27-33(28,21-15-11-19(12-16-21)25-34(29,30)23-7-3-1-4-8-23)22-17-13-20(14-18-22)26-35(31,32)24-9-5-2-6-10-24/h1-18,25-26H |
InChI Key |
NOGXUWORMKAUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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